3-Methoxy-5,10-seco-5,19-cycloandrosta-1(10),2,4-trien-17-one
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Overview
Description
3-Methoxy-5,10-seco-5,19-cycloandrosta-1(10),2,4-trien-17-one is a ketone.
Scientific Research Applications
Synthesis and Structural Studies
Synthesis Techniques : This compound has been synthesized through various methods, including the removal of aromatic methyl groups and hydrogenation processes. Such techniques are crucial in the development of new steroids and pharmaceuticals (Laing & Sykes, 1968).
Conformational Analysis : Studies have focused on the solid-state conformation of related compounds, providing insights into their structural properties and potential applications (Lazar et al., 2007).
Molecular Modeling : Molecular mechanics calculations have been used to analyze the conformational differences in secoestrone derivatives, aiding in understanding their biological activities (Lazar et al., 2002).
Biological Activity and Applications
Antiproliferative Activities : Certain derivatives have shown antiproliferative activities in vitro, suggesting potential therapeutic applications in cancer treatment (Kiss et al., 2019).
Antifertility Agents : Some seco steroids, including related compounds, have demonstrated significant antifertility activity in animal models, indicating potential for contraceptive development (Kole et al., 1975).
Crystallography Studies : X-ray crystallography has been employed to determine the structures of related compounds, which is essential in drug design and development (Pitt et al., 1976).
Chemical Reactions and Derivatives
Cycloaddition Reactions : The compound has been utilized in Diels-Alder reactions, leading to the synthesis of various steroid derivatives with potential pharmaceutical applications (Bull & Bischofberger, 1991).
Novel Derivatives Synthesis : Research has focused on creating novel derivatives, which can aid in understanding steroid hormone actions and developing new drugs (Baranovsky et al., 2007).
Properties
Molecular Formula |
C20H26O2 |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(2S,5S,9S,10R)-15-methoxy-5-methyltetracyclo[11.4.1.02,10.05,9]octadeca-1(17),13,15-trien-6-one |
InChI |
InChI=1S/C20H26O2/c1-20-10-9-16-14-4-5-15(22-2)12-13(11-14)3-6-17(16)18(20)7-8-19(20)21/h4-5,12,16-18H,3,6-11H2,1-2H3/t16-,17-,18+,20+/m1/s1 |
InChI Key |
FBRCEPPRCFBOKU-XSYGEPLQSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=CC=C3C4)OC |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=CC=C3C4)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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